

A Comparative Guide to the ^1H NMR Characterization of 3-Iodophenyl Acetate

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Compound of Interest

Compound Name: 3-Iodophenyl acetate

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This guide provides a comprehensive comparison of the ^1H Nuclear Magnetic Resonance (NMR) spectral data for **3-iodophenyl acetate** against its structural isomers, 2-iodophenyl acetate and 4-iodophenyl acetate, as well as the parent compound, phenyl acetate. This analysis is crucial for researchers, scientists, and drug development professionals for the unambiguous identification and characterization of these compounds. While experimental data for 2- and 4-iodophenyl acetate and phenyl acetate are available, the data for **3-iodophenyl acetate** is based on predicted values due to the limited availability of public experimental spectra.

Comparison of ^1H NMR Spectral Data

The following table summarizes the ^1H NMR spectral data for **3-iodophenyl acetate** and its analogs. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference, multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), and m (multiplet), and coupling constants (J) are given in Hertz (Hz).

Compound	Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
3-Iodophenyl acetate	H-2	7.55	t	1.8
(Predicted)	H-4	7.30	ddd	7.9, 1.8, 1.0
H-5	7.15	t	7.9	
H-6	7.05	ddd	7.9, 1.8, 1.0	
-COCH ₃	2.30	s	-	
2-Iodophenyl acetate	H-3	7.42	dd	7.8, 1.6
(Experimental)	H-4	7.17	td	7.8, 1.6
H-5	7.88	dd	7.8, 1.4	
H-6	7.10	td	7.8, 1.4	
-COCH ₃	2.35	s	-	
4-Iodophenyl acetate	H-2, H-6	7.75	d	8.8
(Experimental)	H-3, H-5	6.90	d	8.8
-COCH ₃	2.29	s	-	
Phenyl acetate	H-2, H-6	7.10	m	-
(Experimental)[1] [2][3]	H-3, H-5	7.38	m	-
H-4	7.22	m	-	
-COCH ₃	2.29	s	-	

Experimental Protocol: ¹H NMR Spectroscopy

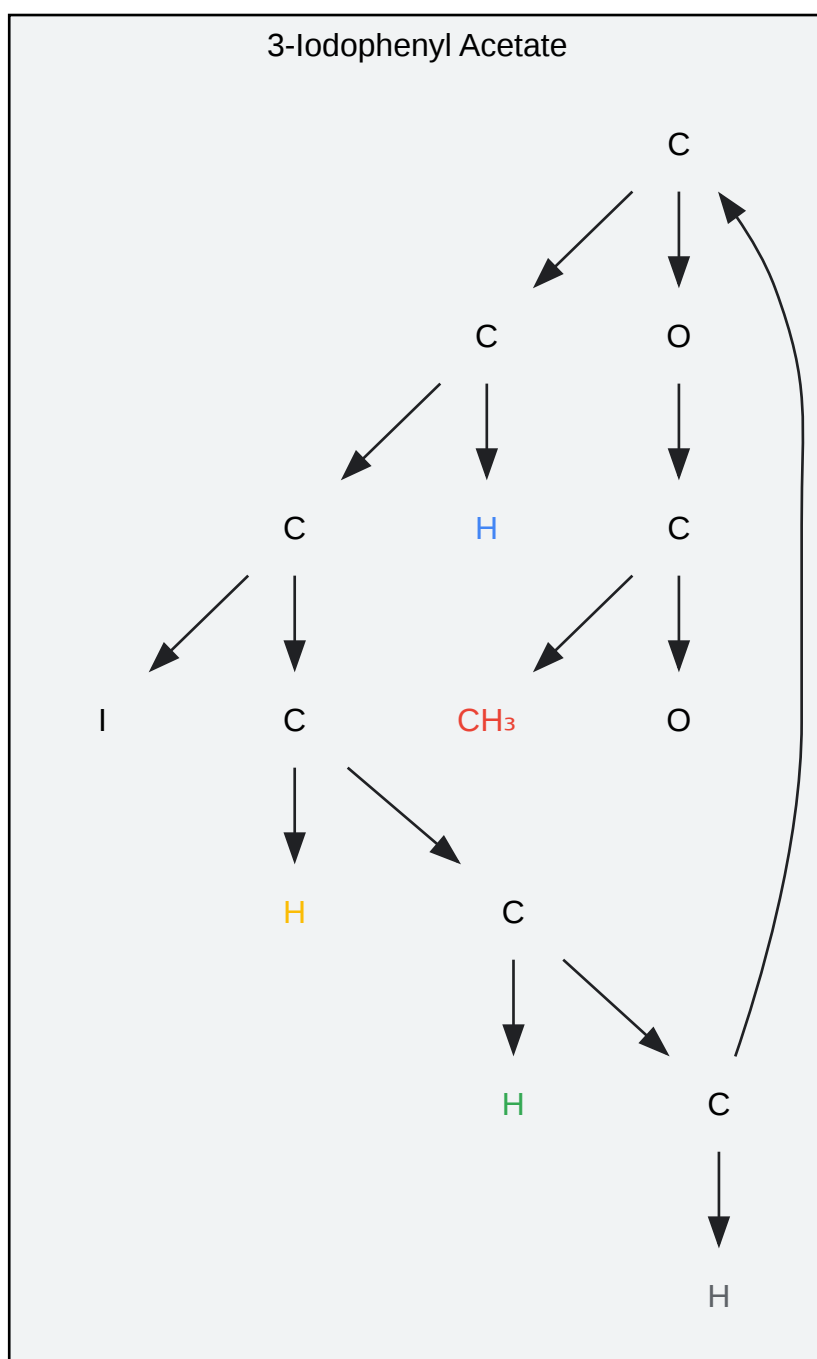
A standard protocol for the acquisition of a ^1H NMR spectrum for a compound like **3-iodophenyl acetate** is as follows:

- Sample Preparation:
 - Weigh approximately 5-10 mg of the solid **3-iodophenyl acetate**.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform- d , CDCl_3) in a clean, dry vial.
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.
 - Transfer the solution to a standard 5 mm NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.
 - Shim the magnetic field to optimize its homogeneity across the sample, which maximizes spectral resolution.
- Data Acquisition:
 - Set the appropriate acquisition parameters, including the spectral width, number of scans, and relaxation delay.
 - Acquire the free induction decay (FID) signal.
- Data Processing:
 - Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-domain spectrum.
 - Phase the spectrum to ensure all peaks are in the absorptive mode.

- Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.
- Integrate the peaks to determine the relative number of protons contributing to each signal.
- Analyze the multiplicities and coupling constants to elucidate the spin-spin splitting patterns.

Visualization of Proton Environments

The following diagram illustrates the chemical structure of **3-iodophenyl acetate** and the labeling of its distinct proton environments, corresponding to the data presented in the comparison table.



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Caption: Structure of **3-iodophenyl acetate** with labeled proton environments.

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